Cefetamet

Antibacterial susceptibility Haemophilus influenzae Cephalosporin resistance

Cefetamet (CAS 65052-63-3), the active metabolite of cefetamet pivoxil, exhibits nonlinear pharmacokinetics shared only with cefixime and ceftibuten among oral third-gen cephalosporins. It delivers superior ESBL stability vs. class peers, MIC90 0.39 μg/mL against H. influenzae (including β-lactamase+ strains), and 79% Enterobacteriaceae inhibition at ≤1 mg/L. With 57.8% renal excretion, it ensures robust urinary tract exposure. A single oral dose eradicates N. gonorrhoeae (MIC90 ≤0.125 mg/L), offering an outpatient alternative to injectable cephalosporins. Ideal for respiratory/UTI research models, pharmacopeial reference standards, ANDA submissions, and analytical method development.

Molecular Formula C14H15N5O5S2
Molecular Weight 397.4 g/mol
CAS No. 65052-63-3
Cat. No. B193807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefetamet
CAS65052-63-3
SynonymsCepime O;  Deacetoxycefotaxime;  FR 13300;  LY 97964;  Ro 15-8074;  Ro 15-8074/005;  Ultipime O;  Altamet;  Antibiotic Ro 15-8074;  (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Ac
Molecular FormulaC14H15N5O5S2
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
InChIKeyMQLRYUCJDNBWMV-GHXIOONMSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefetamet (CAS 65052-63-3) as a Third-Generation Oral Cephalosporin Prodrug


Cefetamet (CAS 65052-63-3) is the microbiologically active metabolite of the orally administered prodrug cefetamet pivoxil, a third-generation cephalosporin antibiotic with an aminothiazolyl methoxyimino side chain [1]. Upon absorption, the pivoxil ester is completely hydrolyzed via first-pass metabolism to yield the active cefetamet [2]. Its antibacterial spectrum is comparable to that of cefotaxime but exhibits poor activity against staphylococci [2]. Unlike many other cephalosporins, cefetamet demonstrates nonlinear pharmacokinetics and enhanced stability against certain β-lactamases [3][4]. The compound is predominantly eliminated unchanged via renal excretion [2].

Why Cefetamet Cannot Be Interchanged with Other Oral Third-Generation Cephalosporins


Despite belonging to the same class of oral third-generation cephalosporins, cefetamet exhibits distinct nonlinear pharmacokinetic properties shared only with cefixime and ceftibuten, deviating from the linear kinetics of agents like cefpodoxime and cefuroxime [1]. Moreover, while cefetamet and cefixime both possess enhanced β-lactamase stability relative to earlier generations, cefetamet demonstrates superior stability against extended-spectrum β-lactamases (ESBLs) compared to many other third-generation cephalosporins [2][3]. These divergent properties result in different dosing requirements, therapeutic windows, and bacterial susceptibility profiles, rendering simple in-class substitution inappropriate without careful consideration of the specific quantitative evidence provided below [4].

Quantitative Differential Evidence for Cefetamet (CAS 65052-63-3)


MIC90 for H. influenzae: Cefetamet 0.39 μg/mL vs. Cefaclor ≥16 μg/mL (Resistant)

In a study of 2,212 Haemophilus influenzae isolates, including β-lactamase-positive and ampicillin-resistant strains, cefetamet maintained activity with all isolates inhibited at ≤2 mg/L, whereas cefaclor showed 6.8% resistance (MIC ≥16 mg/L) and loracarbef showed 3.8% resistance [1]. Another study found cefetamet MIC90 at 0.39 μg/mL against H. influenzae, significantly lower than the resistant threshold for cefaclor [2].

Antibacterial susceptibility Haemophilus influenzae Cephalosporin resistance

MIC90 for S. pneumoniae: Cefetamet 0.78 μg/mL vs. Ceftibuten 2 μg/mL

Cefetamet exhibits a MIC90 of 0.78 μg/mL against 50 clinical strains of Streptococcus pneumoniae [1]. In comparison, ceftibuten, another oral third-generation cephalosporin, has a reported MIC90 of 2 μg/mL against S. pneumoniae [2]. This represents a 2.5-fold higher potency for cefetamet against this key respiratory pathogen.

Streptococcus pneumoniae Respiratory infections MIC comparison

β-Lactamase Stability: Cefetamet is the Most Stable Among Oral Cephalosporins Against ESBL-Producing Bacteria

In a comparative review of oral cephalosporins against β-lactamase-producing pathogens, cefetamet was identified as the most stable compound against bacteria producing extended-spectrum β-lactamases (ESBLs) [1]. While first- and second-generation oral cephalosporins exhibit poor stability towards β-lactamases and are ineffective against even low-level cephalosporinase producers, cefetamet remains unaffected by classical β-lactamases in H. influenzae, N. gonorrhoeae, and Enterobacteriaceae [1]. Hydrolysis studies confirm cefetamet's stability to TEM-1 and SHV-1 enzymes [2]. Furthermore, cefetamet exhibits greater stability against recently evolved extended-spectrum β-lactamases than many other third-generation cephalosporins, though it remains inactive against TEM-3 (CTX-1)-producing isolates [3].

β-Lactamase stability ESBL Resistance

Clinical Efficacy vs. Cefixime: Comparable Efficacy and Bacterial Clearance (94.1% vs. 91.7%)

In a randomized controlled clinical trial comparing cefetamet pivoxil (250-500 mg twice daily) to cefixime (200 mg twice daily) in 99 patients with bacterial respiratory and urinary tract infections, clinical efficacy rates were 94.1% for cefetamet and 91.7% for cefixime, with bacterial clearance rates of 95.3% and 95.1%, respectively [1]. Adverse drug reactions occurred in 9.1% of cefetamet patients and 7.4% of cefixime patients, with no statistically significant differences observed between groups [1].

Clinical trial Bacterial infections Comparative efficacy

Pharmacokinetic Profile vs. Cefixime: Shorter Half-Life (1.9h vs. 3-4h), Higher Cmax (3.0 μg/mL)

In a crossover study of 6 healthy volunteers comparing cefetamet pivoxil to cefixime, cefetamet exhibited a shorter elimination half-life of 1.9 hours, higher maximum serum concentration (Cmax) of 3.0 μg/mL, and time to Cmax (Tmax) of 3.0 hours, with an AUC of 20.5 μg·h/mL [1]. Cefetamet also demonstrated a 24-hour urinary excretion rate of 57.8±2.0%, which was higher than that of cefixime [1]. These parameters contribute to its non-linear pharmacokinetic profile, which differs from many other cephalosporins [2].

Pharmacokinetics Half-life Cmax AUC

Optimal Application Scenarios for Cefetamet (CAS 65052-63-3) Based on Quantitative Evidence


Empirical Therapy in Community-Acquired Respiratory Infections with Suspected β-Lactamase-Producing H. influenzae

Given its MIC90 of 0.39 μg/mL against H. influenzae (including β-lactamase-positive strains) and superior stability against ESBLs [1][2], cefetamet is particularly indicated for empirical treatment of community-acquired respiratory infections where H. influenzae or M. catarrhalis are suspected, especially in regions with high rates of β-lactamase-mediated resistance to earlier cephalosporins.

Outpatient Management of Uncomplicated Urinary Tract Infections with Enterobacteriaceae Susceptibility Concerns

Cefetamet demonstrates broad activity against Enterobacteriaceae (79% of isolates inhibited at ≤1 mg/L) [3]. Its high urinary excretion rate (57.8±2.0% over 24 hours) [4] ensures adequate drug concentrations in the urinary tract, making it a suitable choice for uncomplicated UTIs when susceptibility profiles indicate coverage against common uropathogens.

Single-Dose Therapy for Uncomplicated Gonorrhea

Preliminary data indicate that a single oral dose of cefetamet pivoxil effectively eradicates Neisseria gonorrhoeae, including β-lactamase-producing strains (MIC90 ≤0.125 mg/L) [3]. This supports its use in single-dose outpatient regimens for uncomplicated gonococcal infections, offering a convenient alternative to injectable cephalosporins.

Alternative to Cefixime in Pediatric Respiratory Infections with Favorable Dosing Convenience

The clinical trial data showing comparable efficacy to cefixime (94.1% vs. 91.7%) [5], combined with its distinct pharmacokinetic profile, positions cefetamet as a viable alternative in pediatric respiratory infections where cefixime is currently used, particularly when local resistance patterns favor its enhanced β-lactamase stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefetamet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.